molecular formula C8H7BrZn B6294866 4-Styrenylzinc bromide CAS No. 1452490-03-7

4-Styrenylzinc bromide

Cat. No.: B6294866
CAS No.: 1452490-03-7
M. Wt: 248.4 g/mol
InChI Key: CCISDKBIUKHFCD-UHFFFAOYSA-M
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Description

4-Styrenylzinc bromide is an organozinc compound with the molecular formula C8H7BrZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .

Preparation Methods

4-Styrenylzinc bromide can be synthesized through various methods. One common approach involves the reaction of styrene with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the formation of the desired product .

Industrial production methods for this compound often involve large-scale batch processes. These methods may include the use of specialized reactors and purification techniques to obtain high-purity products suitable for commercial applications .

Chemical Reactions Analysis

4-Styrenylzinc bromide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

4-Styrenylzinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Styrenylzinc bromide involves its ability to form carbon-carbon bonds through cross-coupling reactions. The compound acts as a nucleophile, donating electrons to form new bonds with electrophilic partners. This process is often catalyzed by transition metals such as palladium, which facilitate the transfer of the styrenyl group to the target molecule .

Comparison with Similar Compounds

4-Styrenylzinc bromide can be compared to other organozinc compounds such as phenylzinc bromide and vinylzinc bromide. While all these compounds are used in cross-coupling reactions, this compound is unique due to its styrenyl group, which imparts specific reactivity and selectivity in certain reactions .

Similar compounds include:

  • Phenylzinc bromide
  • Vinylzinc bromide
  • Benzylzinc bromide

These compounds share similar properties but differ in their specific applications and reactivity profiles .

Properties

IUPAC Name

bromozinc(1+);ethenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h2,4-7H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCISDKBIUKHFCD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=[C-]C=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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